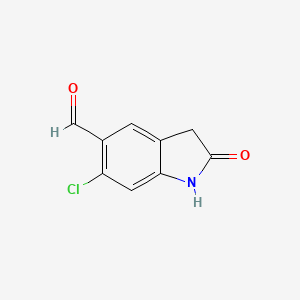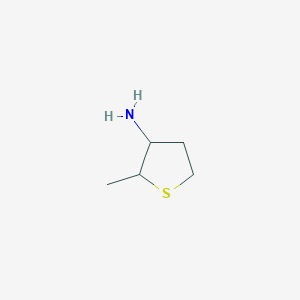
6-Chloro-2-oxoindoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-oxoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde typically involves the reaction of 6-chloroindole with appropriate reagents to introduce the oxo and carbaldehyde functional groups. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Chloro-2-oxoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reductive amination and N,N-dimethylmethylene ammonium chloride for side chain installation . Major products formed from these reactions include various indole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
6-Chloro-2-oxoindoline-5-carbaldehyde has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of biologically active molecules. In biology and medicine, it is used to develop compounds with antiviral, anticancer, and antimicrobial properties . Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-oxoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.
Comparación Con Compuestos Similares
6-Chloro-2-oxoindoline-5-carbaldehyde can be compared with other similar compounds, such as 6-Chloro-2-oxoindoline-5-carboxylic acid and other indole derivatives . These compounds share a similar indole backbone but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the chloro, oxo, and carbaldehyde groups in this compound contributes to its distinct properties and applications.
Propiedades
Número CAS |
1339447-02-7 |
|---|---|
Fórmula molecular |
C9H6ClNO2 |
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13) |
Clave InChI |
WWGMATOLLWLRBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC(=C(C=C2NC1=O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)





![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)

![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

![3-(6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13168244.png)


![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
